molecular formula C7H11N3O B13520751 3-Amino-3-(pyrimidin-5-yl)propan-1-ol

3-Amino-3-(pyrimidin-5-yl)propan-1-ol

Cat. No.: B13520751
M. Wt: 153.18 g/mol
InChI Key: KCGBSVXLZWYIAX-UHFFFAOYSA-N
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Description

3-Amino-3-(pyrimidin-5-yl)propan-1-ol is an organic compound with the molecular formula C7H11N3O It features a pyrimidine ring substituted at the 5-position with a 3-amino-3-propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyrimidin-5-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate amino alcohols. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative is reacted with 3-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various esters or halides .

Scientific Research Applications

3-Amino-3-(pyrimidin-5-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(pyrimidin-5-yl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    5-Amino-3-methylpentan-1-ol: Contains a different alkyl chain but similar functional groups.

    2-Amino-3-(1H-indol-3-yl)-propan-1-ol: Features an indole ring instead of a pyrimidine ring .

Uniqueness

3-Amino-3-(pyrimidin-5-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-3-pyrimidin-5-ylpropan-1-ol

InChI

InChI=1S/C7H11N3O/c8-7(1-2-11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2

InChI Key

KCGBSVXLZWYIAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(CCO)N

Origin of Product

United States

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